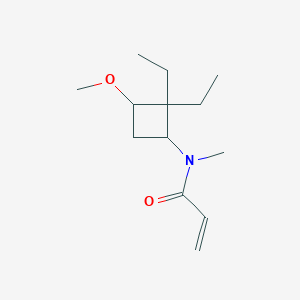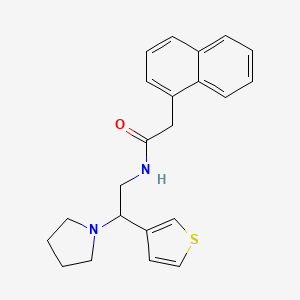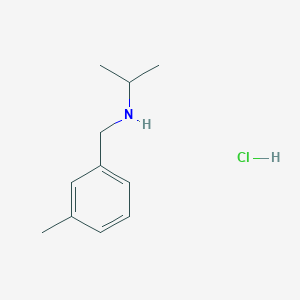![molecular formula C29H30N4O5 B2648643 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide CAS No. 1223826-32-1](/img/no-structure.png)
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds of this type generally belong to the class of quinazolinones, which are bicyclic compounds consisting of a benzene ring fused to a quinazoline. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . The exact structure of the compound would depend on the nature and position of its substituents.Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, particularly at the 2, 3, and 4 positions of the quinazoline ring. These can include alkylation, acylation, and various condensation reactions .Physical And Chemical Properties Analysis
Quinazolinones are generally crystalline solids that are slightly soluble in water but more soluble in organic solvents . They are stable under normal conditions but can decompose upon heating.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide and its derivatives have been extensively researched for their antimicrobial properties. Various studies have synthesized and evaluated quinazoline derivatives for their potential antimicrobial activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and assessed for their antimicrobial activities against a range of microorganisms. Compounds with different substituent groups showed varying degrees of activity, with some showing promising results compared to standard drugs (Patel & Shaikh, 2011). In another study, a series of new quinazolines were synthesized and characterized, displaying potential antimicrobial agents against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007). Additionally, novel quinazolinone derivatives were prepared and subjected to antimicrobial activity evaluation, indicating the potential of these compounds in antimicrobial applications (Habib, Hassan, & El‐Mekabaty, 2013).
Structural Aspects and Inclusion Compounds
Structural Aspects and Properties
Research has delved into the structural aspects and properties of various quinazoline derivatives. For instance, a study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing interesting properties when treated with different mineral acids. This research highlighted the formation of gels and crystalline solids depending on the type of acid used, demonstrating the structural versatility of these compounds (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activities
Synthesis and Antitumor Activities
Quinazoline derivatives have also been explored for their antitumor activities. A study on Methoxy‐indolo[2,1‐a]isoquinolines and their dihydroderivatives demonstrated significant cytostatic activity in vitro against leukemia and mammary tumor cells, indicating their potential as antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1223826-32-1 |
|---|---|
Nombre del producto |
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide |
Fórmula molecular |
C29H30N4O5 |
Peso molecular |
514.582 |
Nombre IUPAC |
2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-20-8-12-22(13-9-20)31-27(35)19-32-25-7-5-4-6-24(25)28(36)33(29(32)37)23-14-10-21(11-15-23)18-26(34)30-16-17-38-2/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35) |
Clave InChI |
ACINAXJAOLUNJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCOC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648560.png)
![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)
![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)
![N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2648574.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2648575.png)
![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)
![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
